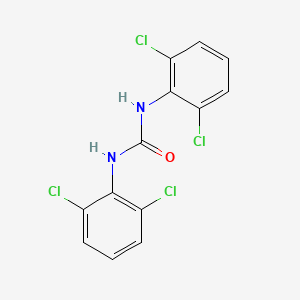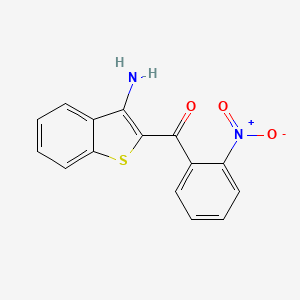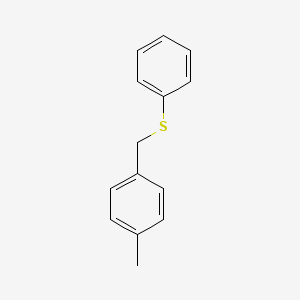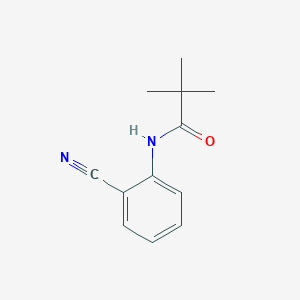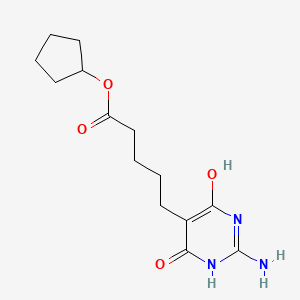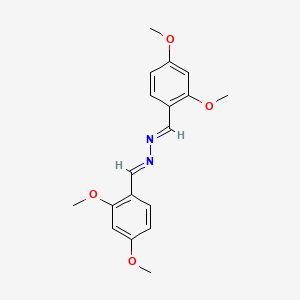
2,4-Dimethoxybenzaldehyde azine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzaldehyde azine is an organic compound with the molecular formula C18H20N2O4 It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and the azine group is formed by the condensation of two molecules of 2,4-dimethoxybenzaldehyde with hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzaldehyde azine can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
2C9H10O3+N2H4→C18H20N2O4+2H2O
In this reaction, two molecules of 2,4-dimethoxybenzaldehyde react with one molecule of hydrazine hydrate to form this compound and water as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde azines with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Dimethoxybenzaldehyde azine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxybenzaldehyde azine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybenzaldehyde azine
- 4-Benzyloxy-3-methoxybenzaldehyde azine
- 4-Ethoxy-3-methoxybenzaldehyde azine
- 2,5-Dimethoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde semicarbazone
Uniqueness
2,4-Dimethoxybenzaldehyde azine is unique due to the presence of two methoxy groups at the 2 and 4 positions, which influence its chemical reactivity and biological activity. The azine group also imparts distinct properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62721-39-5 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dimethoxyphenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(17(9-15)23-3)11-19-20-12-14-6-8-16(22-2)10-18(14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
Clave InChI |
VXGDBTSCPMXTBL-AYKLPDECSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)

![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
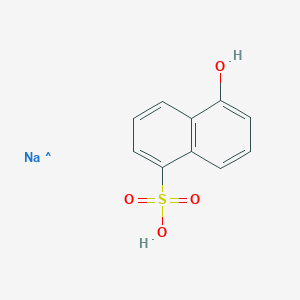
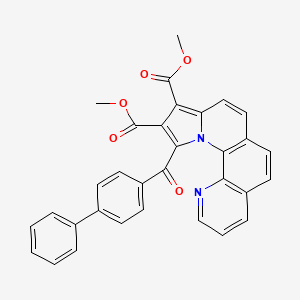
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
